Furo[2,3-c]pyridine-7-carbaldehyde
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Overview
Description
Furo[2,3-c]pyridine-7-carbaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound contains a unique fused-ring structure that provides it with a diverse range of biological activities.
Mechanism Of Action
The mechanism of action of Furo[2,3-c]pyridine-7-carbaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. Additionally, Furo[2,3-c]pyridine-7-carbaldehyde has been reported to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical And Physiological Effects
Furo[2,3-c]pyridine-7-carbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, bacteria, and viruses. Furthermore, Furo[2,3-c]pyridine-7-carbaldehyde has been shown to reduce inflammation in animal models of disease. However, the effects of this compound on human physiology are not yet fully understood.
Advantages And Limitations For Lab Experiments
Furo[2,3-c]pyridine-7-carbaldehyde has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, this compound has a unique fused-ring structure that provides it with a diverse range of biological activities. However, one limitation is that it can be difficult to obtain sufficient quantities of this compound for large-scale experiments. Furthermore, the biological effects of Furo[2,3-c]pyridine-7-carbaldehyde can vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the study of Furo[2,3-c]pyridine-7-carbaldehyde. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method for Furo[2,3-c]pyridine-7-carbaldehyde to improve its yield and purity. Furthermore, the potential use of this compound as a fluorescent probe and photosensitizer could be explored in more detail. Finally, more studies are needed to determine the safety and efficacy of Furo[2,3-c]pyridine-7-carbaldehyde for use in human medicine.
Synthesis Methods
The synthesis of Furo[2,3-c]pyridine-7-carbaldehyde can be achieved via a multistep process involving the reaction of 2-aminofuran with 3-bromopyridine-2-carbaldehyde. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, followed by a cyclization step to form the fused-ring structure. The final step involves the oxidation of the aldehyde group to form Furo[2,3-c]pyridine-7-carbaldehyde.
Scientific Research Applications
Furo[2,3-c]pyridine-7-carbaldehyde has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. In addition, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
furo[2,3-c]pyridine-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-8-6(1-3-9-7)2-4-11-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMUDDVHSRIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442647 |
Source
|
Record name | FURO[2,3-C]PYRIDINE-7-CARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-c]pyridine-7-carbaldehyde | |
CAS RN |
193750-93-5 |
Source
|
Record name | FURO[2,3-C]PYRIDINE-7-CARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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